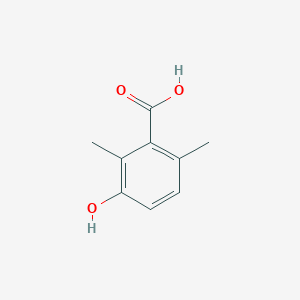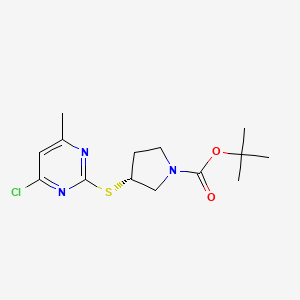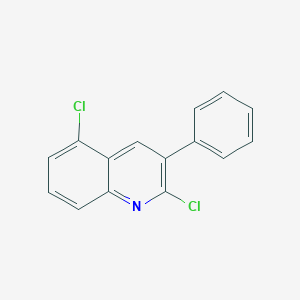
Quinoline, 2,5-dichloro-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-3-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms at positions 2 and 5, along with a phenyl group at position 3, makes this compound unique and potentially useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-phenylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and a suitable aldehyde under acidic conditions. Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods: Industrial production of 2,5-Dichloro-3-phenylquinoline often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the chlorination and cyclization reactions required to form the quinoline ring system.
化学反応の分析
Types of Reactions: 2,5-Dichloro-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce partially or fully reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, alkoxides.
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Reduced quinoline derivatives (reduction)
- Substituted quinoline derivatives (substitution)
科学的研究の応用
2,5-Dichloro-3-phenylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Quinoline derivatives, including 2,5-Dichloro-3-phenylquinoline, are investigated for their potential anticancer and antimalarial activities.
Industry: It is used in the production of dyes, pigments, and as a precursor for agrochemicals.
作用機序
The mechanism of action of 2,5-Dichloro-3-phenylquinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in metabolic pathways, such as topoisomerases and kinases, which are crucial for cell proliferation and survival.
類似化合物との比較
2-Chloroquinoline: Lacks the phenyl group and has different biological activities.
3-Phenylquinoline: Does not have chlorine atoms, leading to different reactivity and applications.
5-Chloro-2-phenylquinoline: Similar structure but different substitution pattern, affecting its chemical properties.
Uniqueness: 2,5-Dichloro-3-phenylquinoline is unique due to the specific positioning of chlorine atoms and the phenyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
59412-13-4 |
|---|---|
分子式 |
C15H9Cl2N |
分子量 |
274.1 g/mol |
IUPAC名 |
2,5-dichloro-3-phenylquinoline |
InChI |
InChI=1S/C15H9Cl2N/c16-13-7-4-8-14-12(13)9-11(15(17)18-14)10-5-2-1-3-6-10/h1-9H |
InChIキー |
MOTALRWMDPNNSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=CC=C(C3=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


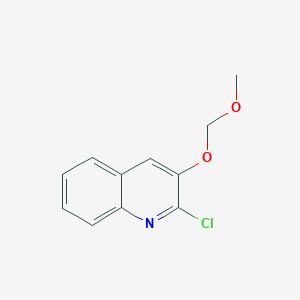
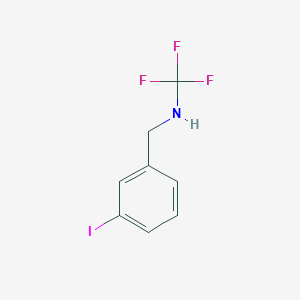

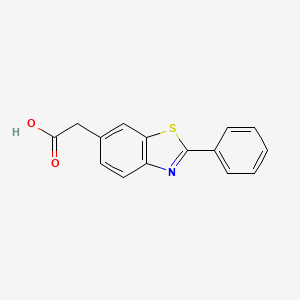
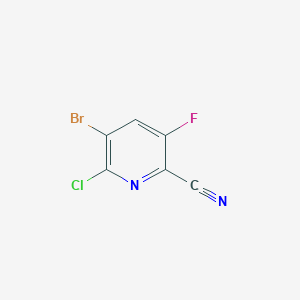

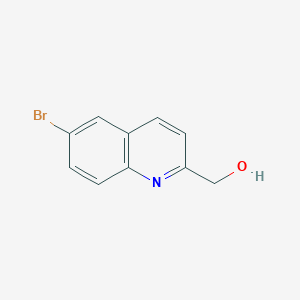
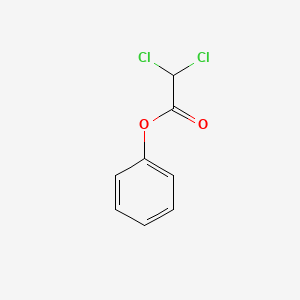
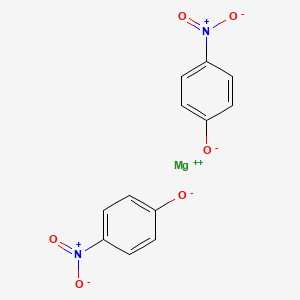
![1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)
![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol](/img/structure/B13973141.png)
